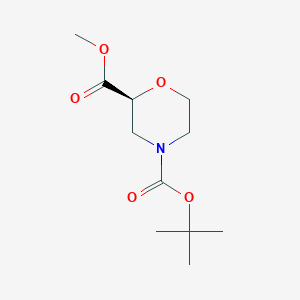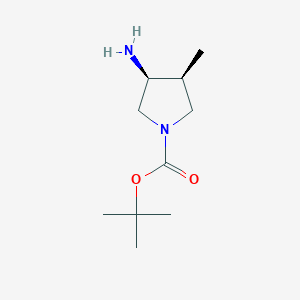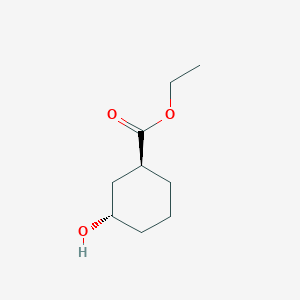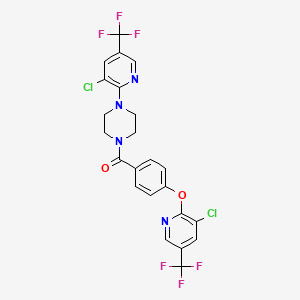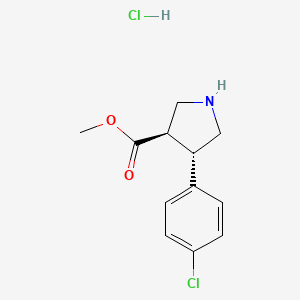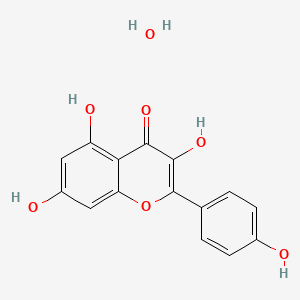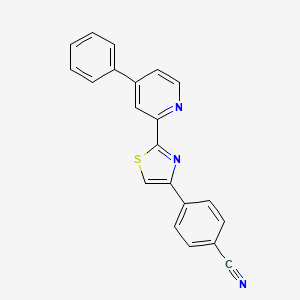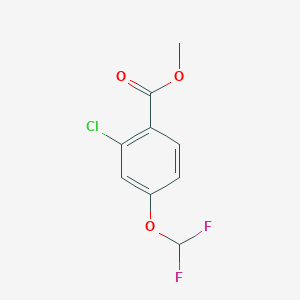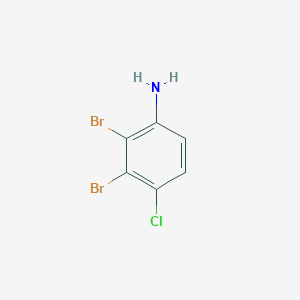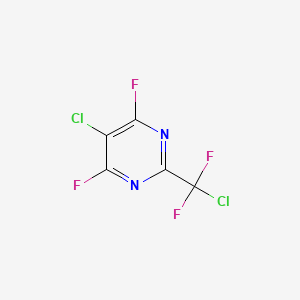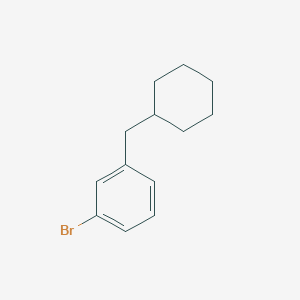
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2-methyl-3,4,5-trimethoxybenzylidene-1-phenyl-2-propenone, is a synthetic compound with a wide range of applications in scientific research. This compound is primarily used as an intermediate in the synthesis of other compounds, due to its ability to undergo a variety of reactions. In addition, it has been used in the synthesis of a variety of drugs and other compounds, as well as in the study of biochemical and physiological processes.
科学研究应用
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs and other compounds. In addition, it has been used in the study of biochemical and physiological processes, such as the synthesis of neurotransmitters and hormones. It has also been used in the synthesis of dyes and other compounds for use in medical imaging and other diagnostic procedures.
作用机制
The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone is not fully understood. However, it is believed to act as a catalyst for the synthesis of other compounds, due to its ability to undergo a variety of reactions. It is also believed to act as a substrate for the synthesis of neurotransmitters and hormones, as well as other compounds for use in medical imaging and other diagnostic procedures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone are not fully understood. However, it is believed to have a wide range of effects on the body, including the synthesis of neurotransmitters and hormones, as well as other compounds for use in medical imaging and other diagnostic procedures.
实验室实验的优点和局限性
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used as an intermediate in the synthesis of other compounds. It is also relatively stable at room temperature, making it suitable for use in long-term experiments. However, it is also relatively expensive, and it is not suitable for use in large-scale experiments due to its limited availability.
未来方向
There are a number of possible future directions for the use of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone. One possible direction is the use of this compound in the synthesis of new drugs and other compounds. Additionally, it could be used in the study of biochemical and physiological processes, such as the synthesis of neurotransmitters and hormones. Finally, it could be used in the synthesis of dyes and other compounds for use in medical imaging and other diagnostic procedures.
合成方法
The synthesis of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone can be achieved through a variety of methods. The most common method is through the reaction of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation and is typically conducted at a temperature of around 100°C. The reaction proceeds through the formation of a carbonyl group, which is then followed by the formation of a double bond between the two aldehydes. The resulting product is (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone.
属性
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)10-9-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-12H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIKGXPXJJAMV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
